molecular formula C7H9N3S B186861 (5-Methyl-pyridin-2-yl)-thiourea CAS No. 131185-00-7

(5-Methyl-pyridin-2-yl)-thiourea

Cat. No.: B186861
CAS No.: 131185-00-7
M. Wt: 167.23 g/mol
InChI Key: GEYNPFWKKUCREI-UHFFFAOYSA-N
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Description

(5-Methyl-pyridin-2-yl)-thiourea (CAS 131185-00-7) is an organosulfur compound with the molecular formula C7H9N3S. This thiourea derivative is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate for developing novel bioactive molecules with diverse therapeutic properties . Thiourea derivatives are extensively investigated for their broad-spectrum biological activities. Research indicates significant potential as antibacterial agents, with some derivatives demonstrating potent activity against strains such as S. aureus and E. coli . These compounds also show promising anticancer properties by inhibiting the growth of various human cancer cell lines and targeting specific molecular pathways involved in cancer progression . Furthermore, thiourea-based structures are explored as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative disease research . A prominent application is in antitubercular agent discovery, where such derivatives act as potent inhibitors of enoyl acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis . The mechanism often involves the compound acting as a ligand, coordinating with metal centers through nitrogen and sulfur atoms to form stable complexes with enhanced biological activity . This product is intended for research purposes in laboratory settings only. It is strictly for in vitro testing and not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYNPFWKKUCREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375004
Record name (5-Methyl-pyridin-2-yl)-thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131185-00-7
Record name (5-Methyl-pyridin-2-yl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-METHYL-PYRIDIN-2-YL)THIOUREA
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Synthetic Methodologies and Derivative Functionalization

General Synthetic Strategies for Thiourea (B124793) Derivatives

Two primary, high-yielding strategies are commonly employed for the synthesis of N,N'-disubstituted thioureas.

The most direct and widely used method for synthesizing thiourea derivatives is the reaction of an amine with an isothiocyanate. researchgate.netnih.gov This reaction is typically a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. The process is known for its efficiency, high yields, and broad applicability, allowing for the creation of a great diversity of substituted thioureas. researchgate.netmdpi.com

The reaction is generally straightforward and can be carried out under mild conditions. mdpi.com For instance, aliphatic primary and secondary amines often react with isothiocyanates at room temperature to afford the corresponding thioureas. mdpi.com The versatility of this method is demonstrated by its use in synthesizing a wide array of thiourea derivatives for various applications, including those with potential biological activity. nih.gov A variety of solvents can be used, such as dichloromethane (B109758) or tert-butanol. mdpi.com

An alternative and efficient one-pot method involves the reaction of an acyl or aroyl chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) thiocyanate or potassium thiocyanate, to generate an acyl or aroyl isothiocyanate in situ. mdpi.comgoogle.comresearchgate.netnih.gov This reactive intermediate is not isolated but is immediately treated with a primary or secondary amine to yield the N-acyl or N-aroyl thiourea derivative. mdpi.comresearchgate.net

This synthetic route is advantageous as it avoids the handling of potentially unstable or toxic isothiocyanates. The reaction is often performed in a solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.comgoogle.com For example, benzoyl chloride can be reacted with ammonium thiocyanate, and the resulting benzoyl isothiocyanate intermediate is then reacted with a suitable amine to form the final thiourea product. google.comresearchgate.net The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), can improve the reaction conditions and yields for this type of synthesis. google.com

Specific Synthesis of (5-Methyl-pyridin-2-yl)-thiourea and Related Analogs

The synthesis of the title compound specifically leverages the reactivity of its parent amine, 2-amino-5-methylpyridine (B29535).

This compound is synthesized by reacting 2-amino-5-methylpyridine with a thiocarbonyl transfer reagent. A common approach is the reaction with a suitable isothiocyanate. For instance, the synthesis of related N-aryl-N'-(pyridin-2-yl)thioureas is achieved by reacting the corresponding aminopyridine with an aryl isothiocyanate. connectjournals.com

Another method involves the in-situ generation of an isothiocyanate. For example, N-(6-methylpyridin-2-ylcarbamothioyl)benzamide, an analog, was synthesized by first reacting benzoyl chloride with ammonium thiocyanate in acetone to form the benzoyl isothiocyanate intermediate, which was then reacted with 2-amino-6-methylpyridine. researchgate.net A similar strategy can be applied using 2-amino-5-methylpyridine to obtain the corresponding benzoyl-protected thiourea.

A different approach for creating a symmetrical thiourea, 1,3-bis(5-methylpyridin-2-yl)thiourea, involves treating 2-amino-5-methylpyridine with thiocarbonyldiimidazole in acetonitrile. kent.ac.uk To produce the unsubstituted this compound, one could theoretically use reagents like benzoyl isothiocyanate followed by hydrolysis to remove the benzoyl protecting group.

The efficiency and yield of thiourea synthesis can be influenced by several factors, including solvent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields.

For the synthesis of N-acyl thiourea derivatives, reactions are often carried out in acetone, with refluxing for a couple of hours, resulting in yields that can range from 62% to 75%. researchgate.net In other cases, stirring the reactants in acetonitrile at room temperature for an extended period, such as 24 hours, has been reported to produce yields greater than 80%. google.com The synthesis of 1,3-bis(5-methylpyridin-2-yl)thiourea was achieved by heating the reactants at 50°C for 18 hours in acetonitrile. kent.ac.uk

The choice of reagents and the specific substrate can significantly impact the outcome. For example, the reaction of amines with isothiocyanates is generally considered to have high yields. researchgate.net

Table 1: Examples of Reaction Conditions for Thiourea Synthesis
ReactantsSolventTemperatureTimeYieldReference
Aroyl Chloride, Ammonium Thiocyanate, AmineAcetonitrileRoom Temp24 h>80% google.com
Acyl Chloride, Ammonium Thiocyanate, AmineAcetoneReflux2 h62-75% researchgate.net
2-Amino-5-methylpyridine, ThiocarbonyldiimidazoleAcetonitrile50°C18 hNot specified kent.ac.uk

Chemical Transformations and Cyclization Reactions

Pyridyl thiourea derivatives, such as this compound, are versatile intermediates for the synthesis of various heterocyclic systems through cyclization reactions. The presence of the pyridine (B92270) ring, the reactive thiourea moiety, and the nucleophilic nitrogen atoms allows for a range of chemical transformations.

One significant transformation is oxidative cyclization. For example, the reaction of N-benzoyl-N'-(2-pyridyl)thiourea with copper(II) chloride leads to the formation of a cyclized product, 2-benzoylimino- Current time information in Bangalore, IN.acs.orgorganic-chemistry.orgthiadiazolo-[2,3-a]pyridine. psu.edu This demonstrates that the thiourea sulfur and a pyridine ring nitrogen can participate in ring formation under oxidative conditions.

Pyridyl thioureas can also react with various reagents to form fused heterocyclic systems. The reaction of a thiourea derivative with α-bromoacetophenone can lead to the formation of thiazole-2-imine derivatives. acs.org Furthermore, reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD) are known to produce substituted 2-imino-thiazolidin-4-one derivatives. connectjournals.com The reaction of 1-(methylpyridin-2-yl)-3-phenyl-thioureas with DMAD yielded a mixture of two isomeric thiazolidin-4-ones. connectjournals.com

Other cyclization reactions include the treatment with hydrazine (B178648) hydrate (B1144303) to yield triazole derivatives or with oxalyl dichloride to form 4,5-dioxo-2-thioxo-perhydroimidazolyl-pyrimidine-2(H)-thiones. acs.orgresearchgate.net These transformations highlight the utility of pyridyl thioureas as precursors to complex heterocyclic structures.

Table 2: Examples of Cyclization Reactions of Pyridyl Thioureas
Thiourea DerivativeReagentProduct ClassReference
N-benzoyl-N'-(2-pyridyl)thioureaCuCl₂Thiadiazolo[2,3-a]pyridine psu.edu
1-(Methylpyridin-2-yl)-3-phenyl-thioureaDimethyl Acetylenedicarboxylate (DMAD)2-Imino-thiazolidin-4-one connectjournals.com
N-Naphthoyl Thiourea Derivativeα-bromoacetophenoneThiazole-2-imine acs.org
N,N′-Disubstituted thioureasOxalyl dichlorideDioxo-thioxo-perhydroimidazole researchgate.net
N-Naphthoyl Thiourea DerivativeHydrazine hydrateTriazole acs.org

Formation of Heterocyclic Rings from Thiourea Intermediates (e.g., thiazolidinones, triazoles, thiadiazoles, oxadiazoles)

The transformation of pyridyl-thioureas into more complex heterocyclic structures is a cornerstone of their synthetic utility. The inherent reactivity of the thiourea group allows for cyclocondensation reactions to form a variety of important five-membered rings.

Thiazolidinones:

Thiazolidin-4-ones are readily synthesized from thiourea derivatives. A common and effective method involves the reaction of a pyridyl thiourea with an α-haloacetic acid or its ester. For instance, 2-imino-1,3-thiazolidin-4-one derivatives are obtained by heating N-(4-substituted pyridine-2-yl)thioureas with ethyl bromoacetate (B1195939) in the presence of a weak base like sodium acetate (B1210297) in an ethanol (B145695) solvent. jrespharm.com This reaction proceeds via initial S-alkylation of the thiourea by the ethyl bromoacetate, followed by an intramolecular cyclization with the elimination of water to form the stable five-membered ring. The resulting products are typically the 2-imino tautomeric form. jrespharm.com

Another powerful approach is the one-pot, three-component reaction under microwave irradiation. This solvent-free method involves the condensation of a thiourea, chloroacetic acid, and an appropriate aldehyde to yield 5-arylidene-2-imino-4-thiazolidinones. mdpi.com This Hantzsch-type cyclization is efficient and offers rapid access to these derivatives. mdpi.com The general synthesis of the parent 2,4-thiazolidinedione (B21345) ring can be achieved through the cyclocondensation of thiourea and chloroacetic acid. beilstein-journals.org

Table 1: Synthesis of Thiazolidinone Derivatives

Starting ThioureaReagentsConditionsProductReference
N-(4-methylpyridin-2-yl)thioureaEthyl bromoacetate, Sodium acetateHeating in Ethanol2-((4-methylpyridin-2-yl)imino)thiazolidin-4-one jrespharm.com
(4-methylpyridin-2-yl)-thiourea derivativeChloroacetic acid, AldehydeMicrowave irradiation (30-50W, 90-110°C)5-Arylidene-3-(4-methylpyridin-2-yl)-2-(phenylimino)thiazolidin-4-one mdpi.com

Triazoles, Thiadiazoles, and Oxadiazoles:

The pyridyl thiourea scaffold is also instrumental in synthesizing nitrogen- and sulfur/oxygen-containing heterocycles like triazoles, thiadiazoles, and oxadiazoles. These syntheses often begin with the conversion of the pyridyl thiourea into a thiosemicarbazide (B42300) intermediate.

For the synthesis of 1,2,4-triazoles , N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (a thiosemicarbazide) can be cyclized by refluxing in a sodium hydroxide (B78521) solution. Subsequent neutralization with acid precipitates the desired 4-substituted-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com The mechanism involves an intramolecular cyclization with the elimination of a water molecule.

1,3,4-Thiadiazoles can be formed from the same thiosemicarbazide intermediate through acid-catalyzed cyclodehydration. mdpi.com Concentrated sulfuric acid is a common reagent for this transformation, leading to the formation of N-substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines. mdpi.com An alternative route involves the oxidative cyclization of thioureas. For example, N-benzoyl-N'-(2-pyridyl)thiourea undergoes oxidative cyclization in the presence of copper(II) chloride to yield 2-benzoylimino- jrespharm.commdpi.comCurrent time information in Bangalore, IN.thiadiazolo-[2,3-a]pyridine. psu.edu Similarly, iodine-mediated oxidative cyclization of thioureas with aryl imidates provides a direct route to 3-aryl-5-amino-1,2,4-thiadiazoles. researchgate.net

The synthesis of 1,3,4-oxadiazoles can be achieved by first converting the corresponding acid hydrazide (e.g., 2-(Pyridin-2-yl)acetohydrazide) with carbon disulfide in a basic medium to form a dithiocarbazate salt, which then cyclizes upon heating to give the 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. mdpi.comjst.go.jp This oxadiazole can then be further functionalized.

Table 2: Synthesis of Triazole, Thiadiazole, and Oxadiazole Derivatives

HeterocycleStarting MaterialKey ReagentsConditionsProduct TypeReference
1,2,4-TriazoleN-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide2% NaOHReflux, then acid neutralization4-Aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com
1,3,4-ThiadiazoleN-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideConc. H₂SO₄Stirring at room temperatureN-Aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine mdpi.com
1,2,4-ThiadiazoleN-benzoyl-N'-(2-pyridyl)thioureaCuCl₂Ethanol, dropwise addition2-benzoylimino- jrespharm.commdpi.comCurrent time information in Bangalore, IN.thiadiazolo-[2,3-a]pyridine psu.edu
1,3,4-Oxadiazole2-(Pyridin-2-yl)acetohydrazideCS₂, KOH, EthanolReflux5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione mdpi.com

Intramolecular Nucleophilic Cyclization Pathways

The structure of this compound contains multiple nucleophilic centers, including the sulfur atom, the two thiourea nitrogen atoms, and the pyridine ring nitrogen. This arrangement facilitates various intramolecular cyclization reactions, often triggered by an electrophile or a catalyst, leading to fused heterocyclic systems.

One notable pathway involves the nucleophilic character of the pyridine nitrogen atom. In a reaction of (S)-1-(2-pyridyl)-ethylamine with thiophosgene, the expected thiourea is not the final product. Instead, an intramolecular cyclization occurs to form 1-methyl-2H,3H-imidazo[1,5-a]pirydyne-3-thione. The proposed mechanism suggests that after the initial formation of a chloroamidothiocarbonate intermediate, a subsequent intramolecular nucleophilic attack by the pyridine nitrogen onto the thiocarbonyl carbon leads to the formation of the bicyclic product. mdpi.com This type of cyclization highlights the active participation of the pyridine ring in the reaction pathway.

Another significant pathway is metal-catalyzed intramolecular C–S bond formation. This strategy is employed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides and has been adapted for related pyridyl systems. nih.gov For example, a 6-amino-5-bromo-3-cyclopropylquinazolin-4(3H)-one can be converted to its thiourea derivative. This intermediate then undergoes an intramolecular cyclization catalyzed by a copper(I) iodide/1,10-phenanthroline system. nih.gov The reaction forges a C-S bond between the thiocarbonyl group and the aromatic ring, from which a bromine atom was present, to construct the fused thiazole (B1198619) ring of a thiazolo[5,4-f]quinazolin-9-one. This process demonstrates a powerful method for creating complex, fused heterocycles from thiourea precursors via a directed C-H or C-X activation and cyclization sequence. nih.gov

Furthermore, oxidative cyclization reactions, such as the conversion of N-benzoyl-N'-(2-pyridyl)thiourea to 2-benzoylimino- jrespharm.commdpi.comCurrent time information in Bangalore, IN.thiadiazolo-[2,3-a]pyridine using CuCl₂, inherently involve an intramolecular nucleophilic attack. psu.edu In this process, the thiourea is oxidized, likely forming a transient species where one of the nitrogen atoms becomes sufficiently nucleophilic to attack the sulfur atom (or a sulfur-centered radical cation), leading to ring closure and the formation of the thiadiazole ring fused to the pyridine moiety. psu.edu

Coordination Chemistry and Metal Complexation

Ligand Properties of (5-Methyl-pyridin-2-yl)-thiourea and Analogues

The coordinating ability of thiourea (B124793) derivatives is dictated by the electronic and steric properties of the thiourea backbone and its substituents. These factors influence the ligand's interaction with metal centers, defining the geometry and stability of the resulting complexes.

Ambidentate Nature of Thiourea Ligands (S and N/O donor atoms)

Thiourea and its derivatives are classified as ambidentate ligands, possessing multiple potential coordination sites. isca.meresearchgate.netscispace.comresearchgate.net The primary donor atoms are the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups. scispace.comresearchgate.nettechno-serv.net This dual-donor capability allows them to coordinate with a range of hard and soft metal centers. techno-serv.netnih.gov The tautomeric nature of thioureas, shifting between thione (C=S) and thiol (C-SH) forms, further contributes to their flexible coordination behavior. basjsci.edu.iq

In acyl or aroyl substituted thioureas, the carbonyl oxygen (C=O) introduces an additional hard donor site. techno-serv.netsemanticscholar.org This creates the potential for O,S-bidentate chelation, which is a common coordination mode for these types of ligands, often resulting in the formation of a stable six-membered ring system. researchgate.netconicet.gov.ar The presence of both hard (N, O) and soft (S) donor sites within a single molecule makes these ligands highly versatile in forming complexes with diverse structural and electronic properties. techno-serv.net

Influence of Substituents on Coordination Behavior

Substituents on the thiourea core significantly modulate its coordination chemistry. researchgate.nettandfonline.com In this compound, the pyridyl ring introduces a nitrogen atom that can act as an additional coordination site, enabling N,S-bidentate chelation. techno-serv.netbasjsci.edu.iq The methyl group on the pyridine (B92270) ring can also exert an electronic influence on the ligand system.

The introduction of electron-withdrawing groups, such as acyl, sulfonyl, or cyano moieties, can expand the coordination potential of the thiourea ligand. tandfonline.com These substituents can alter the electron density on the primary donor atoms and introduce new coordination sites. For example, acylthioureas often coordinate as anionic O,S-chelating ligands after deprotonation. conicet.gov.ar The nature of the substituent also affects the acidity of the N-H protons, which can be influenced by the formation of intramolecular hydrogen bonds, making the ligand more prone to deprotonation upon complexation. mdpi.com Studies have shown that electron-withdrawing substituents tend to have a more pronounced effect on the properties of the resulting complexes compared to electron-donating groups. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

First-Row Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II))

Complexes of this compound and its analogues with first-row transition metals such as copper, cobalt, nickel, and zinc have been extensively studied. techno-serv.netresearchgate.netresearchgate.net These complexes are typically synthesized by reacting the thiourea ligand with metal salts like chlorides or perchlorates in solvents such as methanol (B129727) or ethanol (B145695). semanticscholar.orgksu.edu.trresearchgate.netresearchgate.net

Characterization is performed using various methods. Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the C=S, C=O, and N-H bonds upon complexation. techno-serv.netresearchgate.net A shift in the C=S and pyridyl-N vibrations often indicates their involvement in coordination. techno-serv.net UV-Visible spectroscopy provides information about the d-d electronic transitions and the geometry of the complex. researchgate.net X-ray single-crystal diffraction offers definitive proof of the molecular structure and coordination geometry, which can range from square planar for Ni(II) to octahedral for Co(II) and tetrahedral for Cu(I). techno-serv.netresearchgate.net For instance, complexes of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea with Ni(II) have been shown to adopt a square planar geometry, while Cu(I) forms a tetrahedrally coordinated complex. techno-serv.net

Metal IonLigandProposed GeometryCoordination ModeReference
Cu(II)1-benzoyl-3-(4-methylpyridin-2-yl)thioureaTetrahedral (as Cu(I))Bidentate (S, N-pyridyl) techno-serv.net
Ni(II)1-benzoyl-3-(4-methylpyridin-2-yl)thioureaSquare PlanarBidentate (S, O) techno-serv.netsemanticscholar.org
Co(II)1-benzoyl-3-(4-methylpyridin-2-yl)thioureaOctahedralBidentate (S, N) techno-serv.net
Ni(II)N-((5-bromopyridin-2-yl)carbamothioyl)benzamideTetrahedralBidentate (S, O) rsc.org
Co(II)N-((5-bromopyridin-2-yl)carbamothioyl)benzamideTetrahedralBidentate (S, O) rsc.org

Palladium(II) Complexes

Palladium(II) forms well-defined complexes with thiourea ligands containing pyridyl substituents. bohrium.comresearchgate.netresearchgate.net The synthesis often involves reacting the ligand with a palladium(II) precursor, such as cis-bis(benzonitrile)palladium(II) chloride, in a solvent like acetonitrile (B52724). isca.me Characterization using IR, ¹H NMR, and ¹³C NMR spectroscopy reveals key details about the coordination. isca.meresearchgate.net

In the IR spectrum, a shift of the ν(C=S) band upon complexation points to coordination through the sulfur atom. isca.me In ¹H NMR, the signals for the N-H protons typically shift upon coordination. isca.meresearchgate.net Similarly, in ¹³C NMR, the resonance for the C=S carbon is altered. For example, in the palladium(II) complex of N-(5-methylpyridin-2-ylcarbamothiol)cinnamamide, the ligand coordinates in a bidentate fashion through the sulfur and carbonyl oxygen atoms, forming a stable chelate. isca.meresearchgate.net Palladium(II) complexes commonly adopt a square-planar geometry. conicet.gov.arrsc.org

Compound¹H NMR (δ, ppm) N-H¹³C NMR (δ, ppm) C=SCoordination ModeReference
N-(5-methylpyridin-2-ylcarbamothiol)cinnamamide (Ligand)10.11, 13.02177- isca.me
Dichloro(N-(5-methylpyridin-2-ylcarbamothiol)cinnamamide-κ²O,S)palladium(II) (Complex)8.71, 8.99173Bidentate (S, O) isca.me
1-(3-methylpyridin-2-yl)-3-phenylthiourea ComplexesNot specifiedNot specifiedBidentate (S, N) bohrium.comresearchgate.net

Coordination Modes (e.g., monodentate, bidentate, multidentate)

This compound and its analogues exhibit diverse coordination modes depending on the metal ion, reaction conditions, and the specific substituents on the thiourea framework. techno-serv.netbasjsci.edu.iqresearchgate.net

Monodentate: The most common monodentate coordination occurs through the soft sulfur atom, which is favored by soft metal ions. scispace.comrsc.orgstackexchange.com In some cases, particularly with hard metal ions, coordination can occur through a nitrogen atom.

Bidentate: Bidentate chelation is frequently observed and leads to more stable complexes. techno-serv.net For this compound, this typically involves the sulfur atom and the nitrogen atom of the pyridine ring (S,N-coordination). techno-serv.net In acylthiourea analogues, bidentate coordination commonly occurs through the deprotonated carbonyl oxygen and the thiocarbonyl sulfur (O,S-coordination), forming a six-membered chelate ring. conicet.gov.arresearchgate.net

Multidentate/Bridging: Ligands with multiple donor sites, such as those derived from 2,6-diaminopyridine, can act as tridentate ligands. techno-serv.net In this case, coordination might involve the pyridyl nitrogen and two sulfur atoms from the thiourea moieties. techno-serv.net Thiourea ligands can also act as bridging ligands, connecting two metal centers, typically through the sulfur atom (μ-S). stackexchange.com

The versatility in coordination modes makes these thiourea derivatives valuable building blocks in the design of polynuclear structures and materials with specific catalytic or electronic properties. techno-serv.netbasjsci.edu.iq

Proposed Geometrical Structures of Metal Complexes (e.g., octahedral, trigonal planar)

The geometry of metal complexes with this compound and its derivatives is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Spectroscopic analyses and magnetic susceptibility measurements have been instrumental in proposing the structures of these complexes.

For first-row transition metals, several coordination geometries have been suggested for complexes involving ligands synthesized from 5-methyl-2-amino pyridine. Depending on the specific ligand and metal salt used, square planar, octahedral, and trigonal planar environments have been proposed. uobasrah.edu.iq

For instance, Nickel(II) complexes with related N-pivaloyl thiourea ligands derived from 2-amino-5-methyl pyridine have been shown to adopt four-coordinate square planar or six-coordinate octahedral geometries. uobasrah.edu.iq In some cases, the ligand can act as a tridentate donor, coordinating through the pyridyl nitrogen and two sulfur atoms from the thiourea groups, resulting in a trigonal planar geometry around the metal ion. uobasrah.edu.iq Copper(I) complexes with similar ligands have been found to exhibit a tetrahedrally coordinated environment, with the ligand acting as a bidentate agent through the thiourea sulfur and the pyridine nitrogen. uobasrah.edu.iq

The table below summarizes the proposed geometries for metal complexes with ligands structurally related to this compound.

Metal IonProposed GeometryCoordination Mode of Ligand
Nickel(II)Square PlanarBidentate (S, N)
Nickel(II)OctahedralBidentate (S, N)
Nickel(II)Trigonal PlanarTridentate (N, S, S)
Copper(I)TetrahedralBidentate (S, N)

Electrochemical Studies of Metal Complexes

Electrochemical studies, particularly cyclic voltammetry, provide valuable insights into the redox behavior of metal complexes. These investigations reveal information about the stability of different oxidation states of the central metal ion and the electron transfer properties of the complex.

The electrochemical behavior of metal complexes with thiourea derivatives is often characterized by redox processes centered on the metal ion. For example, studies on Ni(II) and Co(II) complexes with the related 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea ligand have shown irreversible reduction peaks. uobasrah.edu.iq

In the case of Ni(II) complexes with related thiourea derivatives, two consecutive irreversible one-electron transfer reduction peaks have been observed. uobasrah.edu.iq These are attributed to the Metal(II)/Metal(I) and Metal(I)/Metal(0) redox processes. Similarly, Co(II) complexes have also exhibited irreversible reduction steps. uobasrah.edu.iq The electrochemical studies of Cu(II) complexes with N-benzoyl and N-pivaloyl thiourea ligands have indicated a quasi-reversible reduction process corresponding to the Cu(II)/Cu(I) couple. cardiff.ac.uk

The table below presents a summary of the electrochemical data for metal complexes with ligands closely related to this compound.

Metal ComplexRedox ProcessNature of the ProcessObserved Potentials (V)
Nickel(II) derivativeNi(II)/Ni(I) & Ni(I)/Ni(0)Two irreversible reductions-0.5 and -1.65
Cobalt(II) derivativeCo(II)/Co(I) & Co(I)/Co(0)Two irreversible reductions-0.35 and -1.73
Copper(II) derivativeCu(II)/Cu(I)Quasi-reversible reduction-

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of (5-Methyl-pyridin-2-yl)-thiourea at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and stability of thiourea (B124793) derivatives. DFT calculations, often at the B3LYP/6-311++G(d,p) level, have been employed to optimize the molecular structure of thiourea and its derivatives in the gas phase. researchgate.net These studies help in understanding the conformational landscape and structural features of these molecules. scispace.com For instance, DFT studies on related thiourea compounds have shown good correlation between optimized molecular geometries and experimental structures obtained from single-crystal X-ray diffraction. acs.org The stability of thiourea complexes, including those with water, has been progressively stabilized with the addition of solvent molecules, as indicated by increasing binding energy. researchgate.net The addition of water molecules can lead to a destabilization of the C-S bond in the thiourea unit. researchgate.net

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory provides a foundational approach to studying the structure and stability of molecules like this compound. researchgate.net These methods, such as MP2, are used to investigate the relative stabilities of thiourea and its complexes. researchgate.net For related compounds, ab initio quantum mechanical evaluations have been performed to complement experimental characterization. scientific.netresearchgate.net

HOMO-LUMO Analysis and Electronic Properties

The electronic properties of this compound can be understood through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com For a series of related pyridine (B92270) derivatives, the HOMO-LUMO energy gap was calculated to be in the range of approximately 4.13–5.0 eV, indicating their relative stabilities. mdpi.com The HOMO and LUMO density distributions reveal areas of high and low electron density, which are indicative of electron-donating and electron-accepting regions, respectively. researchgate.net

Vibrational Spectra Simulations

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are valuable for the characterization of thiourea derivatives. These simulations are often performed using DFT methods. analis.com.my For related compounds, the calculated vibrational frequencies have shown good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. eurjchem.com The analysis of vibrational modes helps in assigning the characteristic bands observed in the experimental spectra, such as the N-H, C=O, C-N, and C=S stretching vibrations. analis.com.my

Molecular Docking Simulations (in relation to biological targets)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific biological target, such as a protein or enzyme. This method is instrumental in drug discovery and design. Thiourea derivatives have been investigated for their potential as inhibitors of various biological targets. For instance, docking studies have been performed on thiourea derivatives against targets like Mycobacterium tuberculosis proteins (e.g., 2X23), DNA gyrase, and topoisomerase IV. bohrium.comtandfonline.comnih.gov These studies reveal the probable binding conformations and key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiourea derivative and the amino acid residues in the active site of the target protein. bohrium.comtandfonline.comnih.govnih.gov For example, in the case of M. tuberculosis, interactions have been observed to occur through the sulfur and chlorine atoms of the thiourea derivatives. tandfonline.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. scispace.comakademisains.gov.my This analysis generates a three-dimensional surface around a molecule, which is colored according to the type and proximity of intermolecular contacts. researchgate.net The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions. For various thiourea derivatives, Hirshfeld analysis has revealed the significance of different types of intermolecular contacts, such as H···H, S···H, O···H, N···H, and C–H···π interactions, in stabilizing the crystal packing. akademisains.gov.my In many thiourea compounds, N–H···S hydrogen bonds are a characteristic feature, often leading to the formation of dimeric structures. akademisains.gov.my

Supramolecular Chemistry and Directed Self Assembly

Hydrogen Bonding Interactions in Solid-State Structures

Hydrogen bonds are the principal driving force in the self-assembly of thiourea (B124793) derivatives. The (5-Methyl-pyridin-2-yl)-thiourea molecule contains multiple hydrogen bond donors (the N-H groups of the thiourea) and acceptors (the pyridine (B92270) nitrogen and the thiocarbonyl sulfur atom), making it an ideal candidate for forming robust and predictable hydrogen-bonded networks.

A common and highly stable feature in 2-pyridylthiourea derivatives is the formation of an intramolecular hydrogen bond. It is anticipated that this compound would exhibit an N-H···N hydrogen bond between one of the thiourea protons and the nitrogen atom of the pyridine ring. This interaction creates a stable six-membered pseudo-ring, often referred to as an S(6) motif. This intramolecular bond significantly influences the molecule's conformation, holding the pyridine ring and the thiourea group in a relatively planar arrangement. This planarity is a key factor that affects subsequent intermolecular interactions.

Following the formation of the intramolecular bond, the remaining N-H donor and the potent C=S acceptor are available for intermolecular interactions. In the vast majority of crystalline thiourea derivatives, these groups participate in the formation of a highly robust and predictable supramolecular synthon . mdpi.com The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds. This creates a characteristic eight-membered ring, described by the graph-set notation R²₂(8). This dimeric synthon is a cornerstone of crystal engineering with thioureas, acting as a reliable building block for constructing larger assemblies. eurjchem.comanalis.com.my

Table 1: Predicted Hydrogen Bonding in this compound

Type Donor Acceptor Motif Description
Intramolecular N-H (Thiourea) N (Pyridine) S(6) Formation of a stable six-membered pseudo-ring, enhancing molecular planarity.

| Intermolecular | N-H (Thiourea) | S=C (Thiourea) | R²₂(8) | Creates a centrosymmetric dimer, a common and robust supramolecular synthon in thiourea chemistry. |

Pi-Stacking and Other Non-Covalent Interactions

Beyond the dominant hydrogen bonds, the assembly of this compound in the solid state would be further stabilized by a network of weaker non-covalent interactions. The aromatic pyridine rings are expected to engage in π-π stacking interactions, where the electron-rich clouds of adjacent rings align, contributing significantly to the cohesion of the crystal lattice. eurjchem.com The exact geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the steric influence of the methyl group and the packing constraints imposed by the primary hydrogen-bonded dimers.

Other potential interactions include:

C-H···S and C-H···π bonds: Hydrogen atoms from the methyl group or the pyridine ring can act as weak donors to the thiocarbonyl sulfur atom or the π-system of an adjacent pyridine ring, respectively. acs.orgakademisains.gov.my

The combination of these weaker forces helps to link the primary hydrogen-bonded synthons into a three-dimensional architecture.

Design of Supramolecular Architectures

The predictable nature of the hydrogen bonding in pyridyl-thioureas allows for the rational design of complex supramolecular structures. The R²₂(8) N-H···S dimer is such a reliable synthon that it can be treated as a molecular building block. mdpi.com By modifying substituents on the pyridine ring, crystal engineers can modulate secondary interactions, like π-stacking or other weak hydrogen bonds, to guide the assembly of these dimeric units into different architectures, such as one-dimensional tapes, two-dimensional layers, or complex three-dimensional networks. researchgate.net The presence of the methyl group in this compound, for instance, would influence the efficiency of π-π stacking and could be used to fine-tune the resulting solid-state structure. The reliable formation of these predictable patterns is of high interest in the development of new materials with tailored properties.

Catalytic Applications in Organic Synthesis

Organocatalysis by Thiourea (B124793) Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Thiourea derivatives are a prominent class of organocatalysts, valued for their ability to form hydrogen bonds and promote a wide array of transformations.

Thiourea derivatives containing a basic moiety, such as the pyridine (B92270) nitrogen in (5-Methyl-pyridin-2-yl)-thiourea, are classified as bifunctional organocatalysts. nih.gov The thiourea's N-H protons form hydrogen bonds with an electrophilic substrate, increasing its reactivity. Simultaneously, the basic nitrogen atom on the pyridine ring can deprotonate a nucleophile, enhancing its nucleophilicity. nih.govmdpi.com This synergistic activation of both reaction partners within the catalyst's chiral environment allows for high efficiency and stereocontrol. rsc.orgmdpi.comacs.org While the specific use of this compound as a bifunctional organocatalyst is not extensively documented, the principle is well-established with structurally similar pyridyl thioureas. nih.govgoettingen-research-online.de Often, to be effective in asymmetric catalysis, the core thiourea structure is modified with chiral scaffolds, such as amino acids, Cinchona alkaloids, or chiral diamines. nih.govbeilstein-journals.org

Bifunctional thiourea organocatalysts are instrumental in various asymmetric C-C bond-forming reactions. mdpi.com

Michael Addition: In the asymmetric Michael addition, the thiourea catalyst activates an α,β-unsaturated compound (the Michael acceptor) via hydrogen bonding, while the basic group activates the Michael donor. This dual activation facilitates the conjugate addition with high stereoselectivity. beilstein-journals.orgmdpi.comnih.gov Thiourea catalysts derived from diamines have proven effective in promoting the addition of various carbon nucleophiles to nitroalkenes and other acceptors. mdpi.comacs.org

Friedel-Crafts Reactions: Asymmetric Friedel-Crafts alkylations, which involve the addition of an electron-rich aromatic ring (like pyrrole (B145914) or indole) to an electrophile, can be catalyzed by chiral thioureas. thieme-connect.dethieme-connect.de The catalyst activates the electrophile, guiding the nucleophilic attack of the aromatic ring to a specific face, thus controlling the stereochemistry of the product. nih.gov

Aldol (B89426) Condensation: The direct catalytic asymmetric aldol reaction is another area where thiourea catalysts have been applied. nih.gov Research on thioureas derived from (S)-1-(2-pyridyl)ethylamine shows their potential as organocatalysts in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, although the catalytic activity and enantiomeric excesses observed were modest compared to more established systems. mdpi.comresearchgate.net This highlights the importance of the specific catalyst structure, as the lower basicity of the pyridine nitrogen in this context might limit its effectiveness. mdpi.com

The following table summarizes the application of various bifunctional thiourea catalysts in key asymmetric reactions, illustrating the general role that pyridyl-thiourea structures can play.

Reaction TypeCatalyst TypeReactantsKey FindingReference
Michael AdditionBifunctional Thiourea2-Isothiocyanato-1-indanones and Barbiturate-based olefinsCatalyst afforded products in high yields (>99%) and excellent stereoselectivities (>20:1 dr, >99% ee). beilstein-journals.org
Aldol CondensationThioureas from (S)-1-(2-pyridyl)ethylamineAcetone and 4-NitrobenzaldehydeDemonstrated asymmetric induction, but with lower catalytic activity compared to literature analogs. mdpi.com
Aza-Henry ReactionBifunctional Chiral Thiourea (Glycosyl-based)N-Boc imines and NitromethaneAchieved excellent yields and enantioselectivities (up to 99.8% ee). acs.org
Strecker SynthesisPyridyl Thiourea DerivativesN/AInvestigated the potential of pyridyl thioureas as bifunctional catalysts in this reaction. nih.gov

The ultimate goal of using chiral bifunctional thiourea catalysts is to achieve high enantioselectivity. acs.org By creating a well-defined chiral pocket, the catalyst orients the substrates in a specific three-dimensional arrangement during the transition state. This precise spatial control dictates which enantiomer of the product is formed preferentially. nih.gov The enantiomeric excess (ee) is a measure of this selectivity. Modifications to the catalyst's backbone, such as using Cinchona alkaloids or introducing bulky groups, are common strategies to fine-tune the steric and electronic properties to maximize enantioselectivity in various transformations. nih.govrsc.org

Metal Complexes as Catalysts (e.g., Redox Catalysis)

While the direct organocatalytic applications of this compound are not widely reported, its derivatives serve as effective ligands for transition metals, creating complexes with significant catalytic activity. uobasrah.edu.iqrsc.org The thiourea ligand can coordinate to metal ions through its sulfur, nitrogen, or even oxygen atoms (in the case of acylthioureas), influencing the electronic properties and geometry of the resulting complex. researchgate.netcardiff.ac.uk

Research has explored the synthesis of first-row transition metal complexes using ligands prepared from 5-methyl-2-aminopyridine (a precursor to the title compound). uobasrah.edu.iq The electrochemical properties of these complexes are of particular interest, as the ability of a complex to participate in electron transfer processes is the basis for redox catalysis. uobasrah.edu.iq

Cyclic voltammetry studies on Ni(II) and Co(II) complexes with ligands such as 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea have been conducted. The voltammograms for these complexes revealed irreversible, one-electron transfer processes. This redox activity indicates their potential as catalysts in reactions involving oxidation or reduction steps. uobasrah.edu.iq The specific redox potentials are crucial indicators of the complex's capacity to act as an electron carrier. uobasrah.edu.iq

Metal ComplexElectrochemical FindingPotential ApplicationReference
Nickel(II) complex with 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea ligandTwo consecutive irreversible reduction peaks observed at -0.5 V and -1.65 V.Redox catalysis involving Metal(II)/Metal(I) and Metal(III)/Metal(II) couples. uobasrah.edu.iq
Cobalt(II) complex with 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea ligandTwo consecutive irreversible reduction peaks observed at -0.35 V and -1.73 V.Redox catalysis involving Metal(II)/Metal(I) and Metal(III)/Metal(II) couples. uobasrah.edu.iq

Structure Activity Relationships Sar in Biological Contexts

General Principles of Thiourea (B124793) SAR

The thiourea moiety is a versatile pharmacophore that has been incorporated into a wide array of biologically active compounds. researchgate.netbiointerfaceresearch.com Its ability to form stable non-covalent bonds and act as a hydrogen bond donor and acceptor is central to its function. researchgate.net The biological activity of thiourea derivatives can be systematically modified by altering the substituents on its nitrogen atoms, providing a powerful tool for drug design and optimization. jrespharm.com

The nature and position of substituents on the aryl or heterocyclic rings attached to the thiourea core play a pivotal role in determining the biological activity of the resulting compounds. jrespharm.comacs.org For pyridyl thiourea derivatives, substituents on the pyridine (B92270) ring can modulate electronic properties, lipophilicity, and steric hindrance, all of which can significantly impact biological potential.

In the case of (5-Methyl-pyridin-2-yl)-thiourea , the presence of a methyl group at the 5-position of the pyridine ring is a key structural feature. While direct SAR studies on this specific compound are not extensively documented, inferences can be drawn from related structures. For instance, in a series of N-acyl thiourea derivatives, the presence of a 6-methylpyridine moiety was associated with notable anti-biofilm and antioxidant activities. mdpi.com This suggests that small alkyl groups on the pyridine ring can be favorable for certain biological actions.

The position of the substituent is also critical. Studies on N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine have highlighted the importance of the methyl group's location in influencing activity. nih.gov The electronic effect of the methyl group (an electron-donating group) at the 5-position of this compound can influence the electron density of the pyridine ring and the adjacent thiourea nitrogen, which in turn can affect its binding affinity to biological targets. nih.gov

Furthermore, the nature of the substituent on the other nitrogen of the thiourea can drastically alter the biological profile. For example, N,N'-disubstituted thioureas often exhibit enhanced potency compared to their monosubstituted counterparts. acs.org The introduction of bulky or lipophilic groups can enhance interactions with hydrophobic pockets in target proteins. biointerfaceresearch.com

Table 1: Influence of Substituents on the Biological Activity of Pyridyl Thiourea Analogs

Compound/Series Substituent(s) Observed Biological Activity/Finding Reference(s)
N-acyl thiourea derivatives6-methylpyridine moietyShowed anti-biofilm and antioxidant activity. mdpi.com
N-[6-(5-substituted,6-methoxy-pyridin-3-yl)-BT-2-yl]-N′-[2-(morpholin-4-yl-)ethyl]ureaMethoxy group at the 2-position of the pyridine ringMay enhance antiproliferative activity. nih.gov
Substituted 3-(pyridin-2-yl)phenylamino derivativesThiourea side chainExhibited potent herbicidal activity as PPO inhibitors. acs.org
N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amineMethyl group on the pyridine ringPosition of the methyl group influences activity. nih.gov

This table is generated based on findings from related pyridyl thiourea derivatives to infer potential SAR aspects for this compound.

The thiourea group, characterized by the formula (R1R2N)(R3R4N)C=S, is a recognized pharmacophore in medicinal chemistry. researchgate.netacs.org Its biological significance stems from its structural features, which allow it to engage in various interactions with biological macromolecules. researchgate.net The sulfur atom and the two amino groups are key to its functionality, enabling the formation of hydrogen bonds and other non-covalent interactions. researchgate.netacs.org

The thiourea moiety can act as a flexible linker, orienting the appended substituents (like the 5-methyl-pyridyl group) into optimal positions for binding with a target. biointerfaceresearch.com The thione group (C=S) is a strong hydrogen bond acceptor, while the N-H groups are hydrogen bond donors. This dual capability allows the thiourea core to form multiple hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, contributing to the stability of the ligand-target complex. researchgate.net

The bioisosteric relationship between thiourea and urea (B33335) is also a critical aspect of its role as a pharmacophore. The replacement of the oxygen atom in a urea with a sulfur atom to form a thiourea can lead to significant changes in biological activity, often enhancing it. biointerfaceresearch.com This is attributed to the different electronic and steric properties of sulfur compared to oxygen.

SAR in Specific Biological Target Interactions

The general principles of SAR are manifested in the specific interactions of thiourea derivatives with their biological targets. While the precise targets of this compound are not fully elucidated in publicly available literature, the SAR of related compounds provides insights into their potential interactions with enzymes and proteins.

Thiourea derivatives have been shown to inhibit a wide range of enzymes, including tyrosinase, urease, and various kinases. nih.govontosight.ai The thiourea scaffold can interact with the active sites of these enzymes through a network of hydrogen bonds and hydrophobic interactions. researchgate.net

For instance, in the context of kinase inhibition, the pyridine ring, such as the one in this compound, can occupy the hinge region of the ATP-binding site, forming crucial hydrogen bonds. biointerfaceresearch.com The methyl group at the 5-position could potentially form van der Waals interactions with hydrophobic residues in the vicinity, thereby enhancing binding affinity.

Molecular docking studies on various thiourea derivatives have revealed that the thiocarbonyl sulfur can form hydrogen bonds with amino acid residues like arginine and glutamine, while the N-H protons can interact with residues such as glutamate (B1630785) and aspartate. researchgate.net The aryl or heterocyclic substituents, like the 5-methyl-pyridine ring, often engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

The molecular mechanisms of action for thiourea derivatives are diverse and depend on the specific compound and its biological target. researchgate.netbiointerfaceresearch.com These mechanisms often involve the disruption of normal cellular processes through the inhibition of key enzymes or the modulation of protein-protein interactions. nih.gov

For enzyme inhibitors, the thiourea derivative binds to the active site, preventing the natural substrate from binding and thus halting the catalytic reaction. ontosight.ai In some cases, thiourea derivatives can act as allosteric modulators, binding to a site other than the active site and inducing a conformational change in the protein that alters its activity.

The ability of the thiourea moiety to chelate metal ions is another potential mechanism of action, particularly for metalloenzymes. researchgate.net The sulfur atom can coordinate with metal ions in the enzyme's active site, leading to inhibition.

Comparative studies of thiourea and their corresponding urea derivatives have often revealed that the sulfur-containing compounds exhibit superior biological activity. biointerfaceresearch.com In several studies on anticancer agents, thiourea derivatives were found to be more potent than their urea counterparts. researchgate.netbiointerfaceresearch.com

For example, a study on 1-aryl-3-(pyridin-2-yl) substituted derivatives showed that the thiourea compounds had higher antitumor activity than the corresponding urea derivatives. biointerfaceresearch.com Similarly, in a different study, a thiourea derivative was significantly more effective in reducing cancer cell proliferation compared to its urea analog. researchgate.net

Table 2: Comparative Activity of Thiourea and Urea Derivatives

Thiourea Derivative Biological Target/Activity Urea Derivative Comparative Finding Reference(s)
1-aryl-3-(pyridin-2-yl) thioureasAnticancer (MCF-7, SkBR3 cells)1-aryl-3-(pyridin-2-yl) ureasThiourea derivatives were more active. biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thioureaAnticancer (A549 lung cancer)1,3-bis(4-(trifluoromethyl)phenyl)ureaThiourea derivative was significantly more potent (IC50 0.2 µM vs 22.8 µM). researchgate.net
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideAntiproliferative (Breast cancer cell lines)Corresponding urea derivativeThiourea compounds showed greater antiproliferative activity. biointerfaceresearch.com
Thiourea derivatives of 2-aminothiazoleHerbicidal activityUrea derivatives of 2-aminothiazoleUreas and thioureas containing a 2-thiazole ring were generally more active. researchgate.net

This table summarizes findings from studies that directly compared the biological activities of thiourea and urea derivatives.

Emerging Research Areas and Future Perspectives

Applications in Agrochemical Development (e.g., insecticides, fungicides, herbicides)

Thiourea (B124793) derivatives are a well-established class of compounds in the agrochemical sector, demonstrating a wide spectrum of biological activities that are crucial for crop protection. acs.org The incorporation of a thiourea moiety into a molecule can enhance its properties, such as solubility and biological activity, making these compounds effective as insecticides, fungicides, and herbicides. acs.org In the pesticide industry, thiourea derivatives have shown significant inhibitory effects against various plant pathogens and pests. acs.org

While direct studies on the agrochemical applications of (5-Methyl-pyridin-2-yl)-thiourea are not extensively documented, the potential can be inferred from research on related structures. For instance, its precursor, 2-amino-5-methylpyridine (B29535), is a known intermediate in the synthesis of herbicides. google.comgoogle.com The pyridine (B92270) ring itself is a key pharmacophore in numerous commercial agrochemicals. acs.org Research on other pyridine-thiourea derivatives has shown promising results, suggesting that the target compound could exhibit similar properties.

Table 1: Agrochemical Activity of Selected Thiourea Derivatives
Compound ClassType of ActivityResearch FindingsReference
Acylthiourea IsoxazolinesInsecticidalA novel synthesized compound showed an LC50 of 0.26 mg/L against Plutella xylostella, outperforming control insecticides like ethiprole and avermectin. acs.org
N-benzoyl-N'-pyrimidin-2-yl thioureasHerbicidalDemonstrated promising herbicidal activities against Brassica napus L., particularly chlorinated derivatives. researchgate.net
General Thiourea DerivativesFungicidalAcyl thiourea derivatives containing a difluoromethyl pyrazole moiety exhibited good in vivo fungicidal activity against Botrytis cinerea and Fusarium oxysporum. researchgate.net

Role as Pharmaceutical Intermediates

Thiourea and its derivatives are highly versatile intermediates in organic synthesis, particularly for the creation of various heterocyclic compounds with a wide range of biological activities. rsc.org The reactivity of the thiourea moiety allows for its use as a building block in the synthesis of pharmaceuticals.

While the direct use of this compound as a pharmaceutical intermediate is an emerging area, related compounds have been successfully employed in drug discovery. For example, N-(5-methyl-BT-2-yl)thiourea, a benzothiazole analogue, has been used as an intermediate in the synthesis of 5-methyl-BT-thiosemicarbazones, which have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov This highlights the potential of the methyl-substituted thiourea scaffold in generating bioactive molecules. Furthermore, the synthesis of 4-amino-5-methyl-1H-pyridin-2(I)-one, an intermediate for the mineralocorticoid receptor antagonist Finerenone, involves a pyridine ring with a similar substitution pattern, underscoring the pharmaceutical relevance of this structural motif. google.com

Table 2: Bioactive Compounds Synthesized from Thiourea Intermediates
Thiourea IntermediateResulting Compound ClassBiological ActivityReference
N-(5-methyl-BT-2-yl)thiourea5-methyl-BT-thiosemicarbazonesAntimicrobial nih.gov
Substituted ThioureasThiazolidinonesAntidiabetic rsc.org
1-Naphthyl isothiocyanatePhenylenediamine-bis-thioureasMercury Ion Sensing analis.com.my

Materials Science Applications (e.g., molecular electronics, OLEDs)

In materials science, thiourea derivatives are gaining attention for their ability to act as ligands in the formation of metal complexes and coordination polymers. materialsciencejournal.orgmdpi.com The presence of both nitrogen and sulfur atoms provides excellent coordination sites for metal ions. ksu.edu.tr The resulting metal-organic frameworks (MOFs) can exhibit interesting optical, electronic, and magnetic properties.

The pyridine moiety in this compound can also participate in coordination, potentially leading to the formation of multidimensional polymer networks. researchgate.net Research on related ligands, such as 2-(1,2,4-1H-triazol-3-yl)pyridine, has led to the development of coordination polymers that can be tuned for white-light emission by incorporating lanthanide ions. rsc.org While specific studies on this compound in molecular electronics or Organic Light-Emitting Diodes (OLEDs) are yet to be reported, its structural characteristics suggest a strong potential for applications in photoluminescent materials and functional coordination polymers.

Table 3: Properties of Metal Complexes with Related Pyridine-Containing Ligands
LigandMetal IonResulting StructurePotential ApplicationReference
2-(1,2,4-1H-triazol-3-yl)pyridineZn(II), Eu(III), Tb(III)1D Coordination PolymerWhite-light emission rsc.org
N-di(pyridin-2-yl)thiourea derivativesCu(II), Ni(II)Metal ComplexesAntibacterial materials researchgate.net
5-(Pyridin-2-ylmethyl)aminoisophthalic acidZn(II), Co(II), Ni(II)2D Coordination Polymer (MOF)Extended metal-organic frameworks researchgate.net

Corrosion Inhibition Studies

Thiourea derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. acs.organalis.com.my Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, which blocks the active corrosion sites. nih.gov This adsorption occurs through the lone pair of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring. analis.com.my

Studies on compounds structurally similar to this compound have demonstrated excellent corrosion inhibition properties. For example, 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) showed a high inhibition efficiency of 97.2% for low carbon steel in 1.0 M HCl. acs.org The presence of the additional nitrogen atom in the pyridine ring of PPTU, compared to its phenyl-thiourea analogue, significantly enhances its adsorption and protective capabilities. acs.org Another related compound, 1-methyl-3-pyridine-2-yl-thiourea (MPT), also acts as an effective mixed-type inhibitor for stainless steel in sulfuric acid. researchgate.net The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Given these findings, this compound is expected to be a potent corrosion inhibitor due to the combined effects of the thiourea group and the electron-donating methyl group on the pyridine ring.

Table 4: Corrosion Inhibition Efficiency of Structurally Related Pyridinyl-Thiourea Derivatives
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)Low Carbon Steel1.0 M HCl2.0 x 10-4 M97.2 acs.org
1,3-Diphenyl-2-thiourea (DPTU)Low Carbon Steel1.0 M HCl2.0 x 10-4 M93.1 acs.org
N-decanoyl-N'-2-pyridinethioureaMild Steel0.1 M H2SO41 x 10-4 M~85 analis.com.my
1-methyl-3-pyridine-2-yl-thiourea (MPT)Stainless Steel0.5 M H2SO4Not specifiedIncreased with concentration researchgate.net

Future Directions in Synthetic and Mechanistic Research

The existing body of research on thiourea and pyridine derivatives points to several promising avenues for future investigation into this compound.

Agrochemical Screening and Optimization: A crucial next step is the systematic screening of this compound for its insecticidal, fungicidal, and herbicidal properties. Should promising activity be discovered, further research could focus on quantitative structure-activity relationship (QSAR) studies to optimize the molecular structure for enhanced efficacy and reduced environmental toxicity.

Exploration as a Pharmaceutical Scaffold: Leveraging its potential as a synthetic intermediate, future work should explore the use of this compound to create libraries of novel heterocyclic compounds. These new molecules can then be evaluated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Development of Novel Materials: The synthesis and characterization of metal complexes and coordination polymers using this compound as a ligand is a largely unexplored area. Future research could investigate the photoluminescent, thermal, and electronic properties of these materials for potential applications in sensors, catalysis, and optoelectronics.

Mechanistic Corrosion Studies: While it is hypothesized to be an effective corrosion inhibitor, detailed experimental and computational studies are required. Future investigations should focus on quantifying its inhibition efficiency on various metals (e.g., mild steel, copper, aluminum) in different corrosive media. Advanced surface analysis techniques and theoretical modeling could elucidate the precise adsorption mechanism and the nature of the protective film formed on the metal surface.

Green Synthesis Routes: Developing more environmentally friendly and efficient synthetic pathways for this compound and its derivatives would be beneficial for its potential large-scale applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Methyl-pyridin-2-yl)-thiourea, and what characterization techniques are essential for confirming its structural integrity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 5-methylpyridin-2-amine with thiophosgene or isothiocyanate derivatives under controlled pH and temperature. For example, thiourea Schiff base analogs are synthesized via a two-step process: (1) reaction of thiourea with aldehydes in ethanol, followed by (2) esterification with acyl chlorides using catalysts like DMAP . Characterization requires CHN elemental analysis for composition, FT-IR to confirm thiourea C=S stretching (∼1250–1350 cm⁻¹), and ¹H/¹³C NMR to verify pyridine ring protons (δ 7.5–8.5 ppm) and thiourea NH signals (δ 9–10 ppm) .

Q. What are the primary biological activities reported for this compound derivatives, and which experimental models are commonly used?

  • Methodological Answer : Derivatives exhibit anticancer activity via mitochondrial depolarization (ΔψM reduction) and activation of intrinsic apoptosis pathways (e.g., cytochrome c release, Bcl-2 modulation) in cancer cell lines like MCF-7 or HeLa . Antimicrobial assays (e.g., MIC determination via broth dilution) and fungal inhibition tests (agar diffusion) are standard for evaluating antifungal/antibacterial properties . In vitro models often use murine or human cell lines, while in vivo studies may employ xenograft models for cancer research .

Advanced Research Questions

Q. How do researchers address contradictions in reported biological efficacy of this compound derivatives across different experimental systems?

  • Methodological Answer : Discrepancies (e.g., pro-apoptotic vs. potential carcinogenic effects) require dose-response validation and mechanistic redundancy checks . For instance, while thiourea derivatives induce apoptosis in cancer cells , chronic exposure in rodents shows thyroid hyperplasia . Researchers must:

  • Compare metabolic pathways across species (e.g., rat liver homogenates metabolize 28–35% thiourea into β-alanine and CO₂ within 3 hours ).
  • Use toxicogenomic profiling to identify species-specific gene expression linked to carcinogenicity .
  • Validate findings with orthogonal assays (e.g., TUNEL for apoptosis, thyroid histopathology) .

Q. What methodological considerations are critical when designing experiments to assess the metabolic pathways and pharmacokinetics of this compound in mammalian systems?

  • Methodological Answer : Key steps include:

  • Radiolabeled tracing : Use ¹⁴C-thiourea to track absorption/distribution (e.g., 30% recovery in rat carcasses 3h post-IV injection ).
  • HPLC-MS/MS for quantifying metabolites in plasma/tissues.
  • Hepatic microsome assays to identify CYP450-mediated transformations.
  • Interspecies scaling to extrapolate rodent data to humans, accounting for metabolic rate differences .

Q. Comparative analysis of this compound with structural analogs: How does substitution at the pyridine ring influence reactivity and bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity, improving cross-coupling reactivity in heterocyclic synthesis .
  • Methyl substitution at the pyridine 5-position increases lipophilicity (logP >1.5), enhancing membrane permeability in cellular uptake assays .
  • Thiol vs. methylthio groups : Thiol-containing analogs show stronger metal chelation (e.g., in polymer flocculants for phosphate removal, achieving 43% sorption ), while methylthio derivatives exhibit higher metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.